[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride
Description
[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride (CAS: 1909309-09-6) is a heterocyclic amine derivative with a phenyl group substituted by a 1,3-oxazole ring at the para position. The compound features a primary amine group (-NH₂) attached to the benzene ring, which is protonated as a dihydrochloride salt to enhance solubility and stability .
- Molecular Formula: C₁₀H₁₂Cl₂N₂O
- Molecular Weight: 263.12 g/mol (calculated for free base: 189.22 g/mol + 2HCl).
- Structural Features:
- Applications: Primarily used in medicinal chemistry research as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
[4-(1,3-oxazol-5-yl)phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O.2ClH/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUOOIODCGZOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CN=CO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 4-(1,3-oxazol-5-yl)benzaldehyde with an amine source under acidic conditions to form the corresponding amine. The reaction is then followed by the addition of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride as an anticancer agent. Research indicates that compounds containing oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Mechanism of Action:
The compound's mechanism often involves the induction of apoptosis and modulation of apoptotic markers such as p53 and caspase-3. This activity has been observed in several human cancer cell lines, including glioma, ovarian, prostate, and melanoma cells.
Case Study Findings:
- Cytotoxicity Assays: In vitro assays using the MTT method have shown that derivatives of this compound significantly inhibit cell growth. For example:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11 | Glioma | 0.75 | Induction of apoptosis |
| 11 | Ovarian | 0.85 | Caspase activation |
| 11 | Prostate | 1.00 | Cell cycle arrest |
These results suggest that this compound may serve as a lead compound in developing new anticancer therapies.
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate that it exhibits promising activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Antibacterial Assays:
In vitro assays have determined the minimum inhibitory concentration (MIC) values for this compound against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Streptococcus pyogenes | 16 | 20 |
| Escherichia coli | 64 | 10 |
Antifungal Assays:
Similar assays have been conducted against fungal strains like Candida albicans:
| Fungal Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Candida albicans | 32 | 12 |
| Aspergillus niger | 64 | 8 |
These findings underscore the potential use of this compound in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The amine group can form ionic bonds with negatively charged sites on proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Differences
Heterocycle Variations :
- 1,3-Oxazole vs. Isoxazole/Thiazole : The parent compound’s 1,3-oxazole ring provides distinct electronic properties compared to isoxazole (oxygen and nitrogen in 1,2-positions) or thiazole (sulfur instead of oxygen). These differences influence binding affinity to biological targets, such as enzymes or receptors .
- Oxadiazole Derivatives : Compounds with 1,2,4-oxadiazole rings (e.g., ) exhibit enhanced metabolic stability due to reduced susceptibility to enzymatic degradation compared to oxazole .
Electron-Donating Groups (OCH₃): The 4-methoxy group in enhances solubility but may reduce CNS activity due to increased polarity. Methyl/Thiazole Modifications: The 4-methyl-thiazole variant introduces steric bulk, which could affect receptor binding pocket interactions.
Salt Form and Solubility :
Pharmacological Implications (Inferred from Structural Data)
- Target Selectivity : The dihydrochloride form of the parent compound may favor interactions with amine-binding receptors (e.g., serotonin or dopamine receptors) due to its protonated amine group .
- Metabolic Stability : Oxadiazole-containing analogs () are predicted to have longer half-lives than oxazole derivatives due to resistance to oxidative metabolism .
- Toxicity Considerations : Chlorinated derivatives (e.g., ) may pose higher bioaccumulation risks compared to fluorinated or methoxylated counterparts .
Biological Activity
The compound [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Overview of Oxazole Derivatives
Oxazole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the oxazole ring enhances the interaction with biological targets, making these compounds valuable in drug discovery.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a series of 1,3-oxazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds containing the oxazole moiety demonstrated significant activity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The mechanism of action often involves the induction of apoptosis and modulation of key apoptotic markers such as p53 and caspase-3 .
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induction of apoptosis |
| 16a | SK-MEL-2 | 0.75 | Caspase activation |
| 17a | PANC-1 | 2.41 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies show that oxazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Table 2: Antimicrobial Activity Against Various Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 15 | MRSA | 25 μg/mL |
| 16 | E. coli | 50 μg/mL |
| 20 | Aspergillus niger | 200 μg/mL |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Modifications at specific positions on the oxazole ring can significantly influence potency and selectivity against various targets. For example, substituents on the phenyl ring or variations in the alkyl chain can enhance lipophilicity and improve cellular uptake .
Table 3: Summary of SAR Findings
| Modification | Observed Effect |
|---|---|
| Para substitution | Increased anticancer activity |
| Alkyl chain elongation | Enhanced bioavailability |
| Halogen substitution | Improved antimicrobial potency |
Case Studies
A notable case study involved a synthesized oxazole derivative that showed remarkable efficacy against multiple cancer cell lines with an IC50 value significantly lower than that of established chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as a lead candidate for further development .
Another study focused on the antimicrobial efficacy of a series of oxazole derivatives against resistant bacterial strains. The results demonstrated that certain derivatives not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, highlighting their potential in overcoming antibiotic resistance .
Q & A
Basic: What are the established synthetic routes for [4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride, and how can intermediates be characterized?
Methodological Answer:
A common approach involves multi-step synthesis starting with halogenated benzaldehyde derivatives. For example, o-chlorobenzoxime chloride can be generated via oxime formation under alkaline conditions with hydroxylamine hydrochloride, followed by chlorination (see analogous procedures in ). Subsequent cyclization with ethyl acetoacetate forms the oxazole ring. Final steps may include amine functionalization and dihydrochloride salt formation. Intermediates should be characterized using NMR (1H/13C), mass spectrometry , and HPLC purity analysis to confirm structural integrity .
Basic: How should researchers characterize the compound’s physical and chemical properties for reproducibility?
Methodological Answer:
Key characterization includes:
- Molecular weight and formula : Confirm via high-resolution mass spectrometry (HRMS) or elemental analysis (e.g., lists C14H13ClN4O, MW 288.74) .
- Spectroscopic data : Use 1H/13C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and oxazole ring signals (δ 8.0–8.3 ppm).
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
Basic: What are the recommended solubility and storage conditions for this compound?
Methodological Answer:
The compound is typically stored at room temperature (RT) in a dry, dark environment to prevent hydrolysis or degradation ( ). Solubility should be tested in polar aprotic solvents (e.g., DMSO, methanol) and aqueous buffers (pH 4–7). For long-term stability, lyophilization or storage under inert gas (N2/Ar) is advised .
Advanced: How can computational modeling optimize reaction pathways for scale-up synthesis?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediates to identify energy-efficient pathways. Tools like ICReDD’s reaction path search methods () integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading). For example, modeling the oxazole ring cyclization step could reduce trial-and-error experimentation .
Advanced: How to resolve contradictions in purity data from different synthetic batches?
Methodological Answer:
- Root-cause analysis : Compare HPLC chromatograms (e.g., ) to identify impurities (e.g., unreacted intermediates, byproducts).
- Process variables : Test the impact of reaction time, temperature, and purification methods (e.g., column chromatography vs. recrystallization).
- Orthogonal validation : Use LC-MS and 2D NMR (e.g., COSY, HSQC) to confirm structural consistency .
Advanced: What strategies improve yield in the final dihydrochloride salt formation?
Methodological Answer:
- pH control : Adjust HCl addition stoichiometry during salt formation to avoid over-acidification.
- Solvent optimization : Use ethanol/water mixtures for better crystallization.
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track salt formation in real-time .
Advanced: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
Design accelerated stability studies:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H2O2) conditions at 40–60°C.
- Analytical endpoints : Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., oxazole ring opening).
- Storage recommendations : Based on results, define optimal pH and temperature ranges ( ) .
Advanced: How to validate analytical methods for quantifying the compound in biological matrices?
Methodological Answer:
- Sample preparation : Optimize protein precipitation (e.g., acetonitrile) or solid-phase extraction for plasma/brain homogenates.
- Chromatography : Use Chromolith® HPLC columns ( ) for high-resolution separation.
- Validation parameters : Assess linearity (1–1000 ng/mL), LOD/LOQ, intra-/inter-day precision (<15% RSD), and recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
